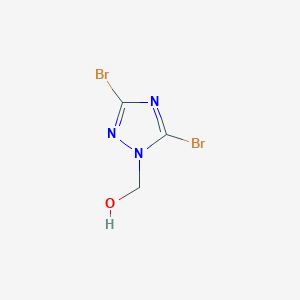
Acide (3-(1-(4-éthylpipérazin-1-yl)éthyl)phényl)boronique
Vue d'ensemble
Description
“(3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid” is a boronic acid derivative with the molecular formula C14H23BN2O2 . Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable covalent bonds with sugars, amines, and other organic compounds .
Molecular Structure Analysis
The molecular structure of “(3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid” consists of a boronic acid group attached to a phenyl ring, which is further connected to an ethylpiperazin-1-yl group . The average mass of the molecule is 262.156 Da .Chemical Reactions Analysis
Boronic acids, including “(3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid”, are known to participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .Applications De Recherche Scientifique
Applications de détection
Les acides boroniques, y compris le composé en question, sont connus pour leur capacité à former des complexes covalents réversibles avec les diols et d'autres bases de Lewis . Cette propriété est exploitée dans le développement de capteurs pour divers analytes. Par exemple, ils peuvent être utilisés dans :
Étiquetage biologique et manipulation des protéines
La capacité d'interaction avec les diols permet également aux acides boroniques d'être utilisés dans :
- Modification des protéines : Modification des protéines pour modifier leur fonction ou étudier les interactions protéine-protéine .
Développement thérapeutique
Les acides boroniques sont de plus en plus reconnus en chimie médicinale pour leur rôle dans :
- Agents antibactériens et antiviraux : Mise à profit de l'interaction unique de l'acide boronique avec les molécules biologiques pour inhiber la croissance bactérienne et virale .
Systèmes d'administration de médicaments
La structure du composé peut être utilisée dans :
- Formulation de promédicaments : Création de promédicaments qui libèrent le médicament actif en réponse à des stimuli biologiques spécifiques .
Méthodes analytiques
En chimie analytique, les acides boroniques sont utilisés pour :
Science des matériaux
Les acides boroniques sont également essentiels dans le développement de nouveaux matériaux ayant des applications telles que :
Orientations Futures
The use of boronic acids in medicinal chemistry has been growing, especially after the discovery of the drug bortezomib . Boronic acids have shown potential in various applications, such as anticancer, antibacterial, antiviral activity, and even their application as sensors and delivery systems . Therefore, it is expected that the study and application of “(3-(1-(4-Ethylpiperazin-1-yl)ethyl)phenyl)boronic acid” and similar compounds will continue to expand in the future.
Propriétés
IUPAC Name |
[3-[1-(4-ethylpiperazin-1-yl)ethyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BN2O2/c1-3-16-7-9-17(10-8-16)12(2)13-5-4-6-14(11-13)15(18)19/h4-6,11-12,18-19H,3,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEGODVIRPDBCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C(C)N2CCN(CC2)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![{1-[2-(1H-indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid](/img/structure/B1408467.png)
![3-{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}propanoic acid](/img/structure/B1408468.png)




![N-(4-Amino-phenyl)-2-[2-(2-methoxy-ethoxy)-ethoxy]-acetamide](/img/structure/B1408476.png)
